6-Nitro-2-methoxycarbonylaminoquinazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-methoxycarbonylaminoquinazol-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-methoxycarbonylaminoquinazol-4-one typically involves a multi-step process. One common method includes the following steps :
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide in a 1:3 ratio to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at position 6 of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Reduction: The nitro group is then reduced using stannous chloride dihydrate (SnCl₂·2H₂O) to form 6-amino-3(H)-quinazolin-4-one.
Acylation: Finally, acylation reactions are performed to introduce the methoxycarbonylamino group, resulting in the formation of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-methoxycarbonylaminoquinazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂·2H₂O.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like stannous chloride dihydrate (SnCl₂·2H₂O) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Reduction: 6-Amino-2-methoxycarbonylaminoquinazol-4-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Nitro-2-methoxycarbonylaminoquinazol-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Nitro-2-methoxycarbonylaminoquinazol-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the following mechanisms:
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-3(H)-quinazolin-4-one: A closely related compound with similar biological activities.
6-Amino-3(H)-quinazolin-4-one: Another derivative with notable antimicrobial properties.
2-Phenylquinazolin-4-one: Known for its diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
6-Nitro-2-methoxycarbonylaminoquinazol-4-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities. The presence of both nitro and methoxycarbonylamino groups enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C10H8N4O5 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
methyl N-(6-nitro-4-oxo-3H-quinazolin-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O5/c1-19-10(16)13-9-11-7-3-2-5(14(17)18)4-6(7)8(15)12-9/h2-4H,1H3,(H2,11,12,13,15,16) |
InChI Key |
OLJPKHKFCROJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.